![molecular formula C16H34N2O2 B14517084 2-[(2-Aminoethyl)amino]tetradecanoic acid CAS No. 62796-63-8](/img/structure/B14517084.png)
2-[(2-Aminoethyl)amino]tetradecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Aminoethyl)amino]tetradecanoic acid is a compound with the molecular formula C16H34N2O2 It is a derivative of tetradecanoic acid, where an aminoethyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminoethyl)amino]tetradecanoic acid can be achieved through several methods. One common approach involves the reaction of tetradecanoic acid with 2-aminoethylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as crystallization or distillation to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Aminoethyl)amino]tetradecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
2-[(2-Aminoethyl)amino]tetradecanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to cell metabolism and signaling pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(2-Aminoethyl)amino]tetradecanoic acid exerts its effects involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical pathways. These interactions can modulate cellular functions and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Tetradecanoic acid: A saturated fatty acid with a similar carbon chain length.
2-Amino-tetradecanoic acid: A derivative with an amino group attached to the carbon chain.
2-Methyl-tetradecanoic acid: A methylated derivative of tetradecanoic acid.
Uniqueness
2-[(2-Aminoethyl)amino]tetradecanoic acid is unique due to the presence of both amino and aminoethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
62796-63-8 |
|---|---|
Molecular Formula |
C16H34N2O2 |
Molecular Weight |
286.45 g/mol |
IUPAC Name |
2-(2-aminoethylamino)tetradecanoic acid |
InChI |
InChI=1S/C16H34N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-15(16(19)20)18-14-13-17/h15,18H,2-14,17H2,1H3,(H,19,20) |
InChI Key |
XLURODZJHHHHPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)O)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



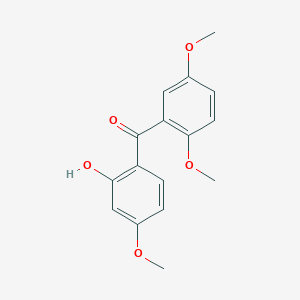
![{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}(morpholin-4-yl)methanone](/img/structure/B14517032.png)
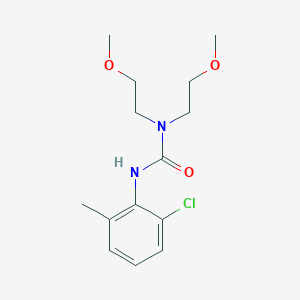
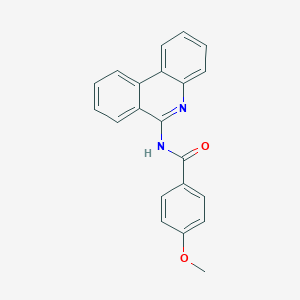
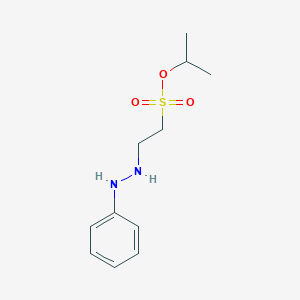

![1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline](/img/structure/B14517052.png)
![1H-Benzimidazole, 2-[2-(ethylthio)phenyl]-](/img/structure/B14517055.png)
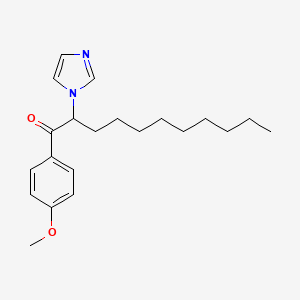

![Ethyl 2-(methylsulfanyl)pyrrolo[2,1-A]isoquinoline-1-carboxylate](/img/structure/B14517081.png)
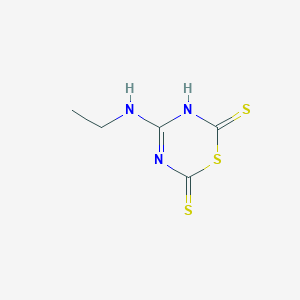
![5-[Bis(2-fluoroethyl)amino]-4-methoxy-1-methylpyrimidin-2(1H)-one](/img/structure/B14517089.png)
